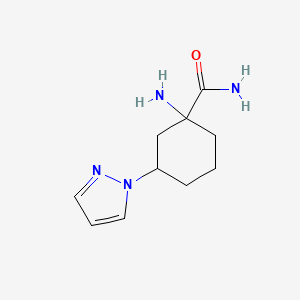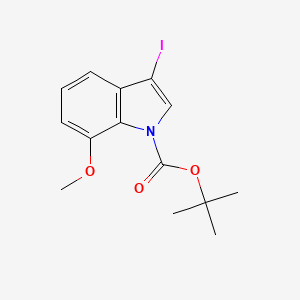![molecular formula C9H3N3O2 B13075086 Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
Pyrrolo[2,3-g]indazole-7,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione is a heterocyclic compound that belongs to the class of indazoles This compound is characterized by its unique fused ring structure, which includes both pyrrole and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond, utilizing oxygen as the terminal oxidant . Another approach involves the use of reductive cyclization reactions, where the formation of C-N and N-N bonds occurs without the need for a catalyst or solvent .
Industrial Production Methods: Industrial production of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione may leverage scalable and sustainable methods. A practical approach involves the use of a Cu/Fe co-catalyst system that operates at moderate temperatures (around 50°C) in an aqueous medium. This method is environmentally benign and allows for easy product isolation .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Electrophilic Substitution: Reactions such as the Vilsmeier-Haack and Mannich reactions typically occur at the 3 and 8 positions of the compound.
Oxidation and Reduction: These reactions can be facilitated by common oxidizing and reducing agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione, which can exhibit different chemical and biological properties .
Scientific Research Applications
Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione exerts its effects involves the inhibition of specific molecular targets. For example, it can inhibit neuraminidases, which are enzymes that facilitate the spread of viral infections. The compound forms stable complexes with the active sites of these enzymes, thereby preventing their activity . Molecular dynamic simulations have shown that the ethyl ester moiety and hydroxy groups in the compound contribute to its binding affinity .
Comparison with Similar Compounds
Pyrrolo[2,3-e]indazole: Known for its dual activity against viral and bacterial neuraminidases.
Pyrrolo[2,3-f]indole: Exhibits similar electrophilic substitution reactions and has been studied for its antimicrobial properties.
Pyrrolo[3,2-e]indole: Another compound with a similar structure, known for its electrophilic substitution reactions.
Uniqueness: Its unique fused ring structure also contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C9H3N3O2 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
pyrrolo[2,3-g]indazole-7,8-dione |
InChI |
InChI=1S/C9H3N3O2/c13-8-6-5(11-9(8)14)2-1-4-3-10-12-7(4)6/h1-3H |
InChI Key |
JPVRTIFGDCYCEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C(=O)C2=C3C1=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13075007.png)

![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)
![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)

![3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13075040.png)
![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)

![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)

![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)



